1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that contains both a pyrazole ring and a carboxylic acid functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chloro and fluoro substituents on the phenyl ring can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
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Introduction of the Methoxy Group: : The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
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Substitution on the Phenyl Ring: : The chloro and fluoro substituents can be introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using chlorine gas or thionyl chloride, while fluorination can be done using fluorine gas or a fluorinating agent like Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form a carboxylate anion under basic conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylate salts.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid
- 1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-4-carboxylic acid
- 1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-sulfonic acid
Uniqueness
1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group also adds to its uniqueness by affecting its solubility and interaction with molecular targets.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-methoxypyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O3/c1-18-10-5-9(11(16)17)14-15(10)6-2-3-8(13)7(12)4-6/h2-5H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZOBBCHQLEESN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN1C2=CC(=C(C=C2)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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